2(5H)-Furanone, 4-bromo-3-butyl-5-(dibromomethylene)-
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Overview
Description
2(5H)-Furanone, 4-bromo-3-butyl-5-(dibromomethylene)- is a heterocyclic compound that contains a five-membered ring with oxygen as a heteroatom. This compound is known for its unique structure, which includes two carbon-carbon double bonds, a butyl chain, and three bromine substituents. It has been isolated from the red alga Delisea pulchra and has shown significant antifungal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 4-bromo-3-butyl-5-(dibromomethylene)- can be achieved through simple organic reactions such as acetoacetic ester synthesis. The process involves the following steps :
Preparation of Alkylated Bromofuran: One equivalent of alkylated bromofuran is dissolved in dichloromethane to prevent decomposition.
Catalysis: A catalytic amount of polystyrene-bonded Rose Bengal is added.
Base Addition: Two equivalents of base are introduced.
Oxygen Flow: Oxygen flow is started to obtain a fine stream of bubbles.
Reaction Monitoring: The reaction is monitored by gas chromatography (GC).
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2(5H)-Furanone, 4-bromo-3-butyl-5-(dibromomethylene)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled conditions to prevent decomposition and ensure the desired product is obtained.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may result in changes to the double bonds and bromine substituents.
Scientific Research Applications
2(5H)-Furanone, 4-bromo-3-butyl-5-(dibromomethylene)- has several scientific research applications, including :
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antifungal properties and potential use in developing antifungal agents.
Medicine: Investigated for its potential therapeutic applications due to its biological activity.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2(5H)-Furanone, 4-bromo-3-butyl-5-(dibromomethylene)- involves its interaction with molecular targets and pathways in biological systems. The compound’s antifungal activity is believed to be due to its ability to disrupt fungal cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2(5H)-Furanone, 4-bromo-3-butyl-5-(chloromethylene)
- 2(5H)-Furanone, 4-bromo-3-butyl-5-(fluoromethylene)
- 2(5H)-Furanone, 4-bromo-3-butyl-5-(iodomethylene)
Uniqueness
2(5H)-Furanone, 4-bromo-3-butyl-5-(dibromomethylene)- is unique due to its specific combination of bromine substituents and its antifungal activity. Compared to similar compounds, it has shown more significant biological activity, making it a valuable compound for further research and development .
Properties
CAS No. |
63025-36-5 |
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Molecular Formula |
C9H9Br3O2 |
Molecular Weight |
388.88 g/mol |
IUPAC Name |
4-bromo-3-butyl-5-(dibromomethylidene)furan-2-one |
InChI |
InChI=1S/C9H9Br3O2/c1-2-3-4-5-6(10)7(8(11)12)14-9(5)13/h2-4H2,1H3 |
InChI Key |
VGADRJOQALVEDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C(=C(Br)Br)OC1=O)Br |
Origin of Product |
United States |
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